molecular formula C27H54 B14301010 Heptacos-8-ene CAS No. 121141-88-6

Heptacos-8-ene

Cat. No.: B14301010
CAS No.: 121141-88-6
M. Wt: 378.7 g/mol
InChI Key: HJAAAROXSYMFRJ-UHFFFAOYSA-N
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Description

Heptacos-8-ene is a long-chain alkene with the molecular formula C₂₇H₅₄, characterized by a double bond at the 8th carbon position in its E-configuration [(E)-Heptacos-8-ene]. It is identified as a constituent of the cuticular waxes of Dianthus spp. (Caryophyllaceae), where it contributes to plant barrier functions against environmental stressors. Structural identification relies on gas chromatography-mass spectrometry (GC-MS) and dimethyl disulfide (DMDS) derivatization to confirm the double bond position and stereochemistry .

Properties

CAS No.

121141-88-6

Molecular Formula

C27H54

Molecular Weight

378.7 g/mol

IUPAC Name

heptacos-8-ene

InChI

InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3

InChI Key

HJAAAROXSYMFRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Heptacos-8-ene undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.

    Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.

    Substitution: this compound can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products

    Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).

    Reduction: The major product is heptacosane.

    Substitution: Allylic bromides or other substituted derivatives.

Scientific Research Applications

Heptacos-8-ene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.

    Biology: this compound is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

    Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.

Mechanism of Action

The mechanism of action of heptacos-8-ene in biological systems involves its interaction with cell membranes and other hydrophobic environments. Its long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond in this compound serves as a reactive site for various transformations, such as addition and substitution reactions.

Comparison with Similar Compounds

Positional Isomers: Heptacos-9-ene and Heptacos-10-ene

Heptacos-8-ene shares its carbon chain length (C27) with positional isomers such as (E)-Heptacos-9-ene and (E)-Heptacos-10-ene , which differ only in the double bond location (Table 1). These isomers are co-occurring in Dianthus waxes but exhibit distinct physicochemical properties:

  • Melting Points : Longer alkanes generally have higher melting points, but double bonds introduce kinks that reduce packing efficiency. A double bond closer to the chain center (e.g., C9 or C10) may further lower melting points compared to C7.
  • Biological Role : The positional variation may influence interactions with enzymes or environmental factors, though specific biological implications remain understudied .

Table 1. Comparison of this compound with Positional Isomers

Compound Molecular Formula Double Bond Position Configuration Natural Source Key Properties
(E)-Heptacos-8-ene C₂₇H₅₄ 8 E Dianthus spp. wax Barrier function, high hydrophobicity
(E)-Heptacos-9-ene C₂₇H₅₄ 9 E Dianthus spp. wax Similar to C8 isomer, lower melting point?
(E)-Heptacos-10-ene C₂₇H₅₄ 10 E Dianthus spp. wax Likely lower rigidity than C8 isomer

Shorter-Chain Analog: (E)-8-Heptadecenal

The 17-carbon aldehyde (E)-8-Heptadecenal (C₁₇H₃₂O) shares the double bond position (C8, E-configuration) but differs in chain length and functional groups (Table 2). Key distinctions include:

  • Functional Group : The terminal aldehyde group increases polarity, reducing hydrophobicity compared to this compound.
  • Volatility : Shorter chain length and aldehyde functionality enhance volatility, making it more suitable for applications in pheromones or fragrances .

Table 2. This compound vs. (E)-8-Heptadecenal

Compound Molecular Formula Functional Group Chain Length Key Properties
(E)-Heptacos-8-ene C₂₇H₅₄ Alkene C27 High hydrophobicity, structural lipid
(E)-8-Heptadecenal C₁₇H₃₂O Aldehyde C17 Polar, volatile, potential signaling role

Functionalized Derivatives: Phenolic Alkenes

Compounds like 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol (C24H38O2) feature a Z-configured double bond at C10 and a phenolic moiety (Table 3). Contrasts with this compound include:

  • Stereochemistry : Z-configuration creates a bent geometry, reducing packing efficiency compared to E-isomers.
  • Bioactivity: The phenolic group confers antioxidant properties, unlike inert this compound.

Table 3. Comparison with Functionalized Alkenes

Compound Molecular Formula Double Bond Functional Groups Key Properties
(E)-Heptacos-8-ene C₂₇H₅₄ C8, E None Structural lipid, inert
2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol C₂₄H₃₈O₂ C10, Z Phenol, methoxy Antioxidant, bioactive

Heteroatom-Containing Compounds

This compound differs markedly from heterocyclic compounds (e.g., oxygen/nitrogen-containing rings in and ) or chlorinated hydrocarbons (–9). These compounds exhibit distinct reactivity, toxicity, or synthetic applications, underscoring this compound’s role as a simple, naturally occurring alkene.

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